molecular formula C9H16O2 B1581768 Cyclohexylmethyl acetate CAS No. 937-55-3

Cyclohexylmethyl acetate

Cat. No. B1581768
CAS RN: 937-55-3
M. Wt: 156.22 g/mol
InChI Key: FXKHUBNHBYCRNH-UHFFFAOYSA-N
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Description

Cyclohexylmethyl Acetate is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.23 . It is a clear liquid that is colorless to almost colorless .


Synthesis Analysis

Cyclohexylmethyl Acetate can be synthesized from Vinyl acetate and Cyclohexanemethanol . There are 14 synthesis methods available for this compound . The yield of the reaction is 99% .


Molecular Structure Analysis

The molecular structure of Cyclohexylmethyl Acetate is represented by the InChI Key FXKHUBNHBYCRNH-UHFFFAOYSA-N . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Ethers like Cyclohexylmethyl Acetate are known to be unreactive towards most reagents which makes them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids . Aqueous solutions of HBr or HI (but not HCl) tend to cleave ethers into alcohol and an alkyl halide product by either an S N 2 or S N 1 mechanism .


Physical And Chemical Properties Analysis

Cyclohexylmethyl Acetate is a liquid at 20 degrees Celsius . It has a boiling point of 183°C . The specific gravity at 20/20 is 0.96 . The refractive index is 1.44 .

Scientific Research Applications

Application in the Synthesis of Cyclohexanol and Ethanol

  • Scientific Field: Chemistry
  • Summary of the Application: Cyclohexanol (CHOL), a value-added chemical with a large application market, can be produced through the hydrogenation of cyclohexyl acetate (CHA). CHA is derived from the esterification of acetic acid and cyclohexene .
  • Methods of Application or Experimental Procedures: The process involves the esterification of acetic acid and cyclohexene to produce CHA. This CHA is then hydrogenated to yield CHOL and ethanol (EtOH). This method also rationally utilizes excess acetic acid .
  • Results or Outcomes: The process results in the production of CHOL and EtOH. The exact quantitative data or statistical analyses are not provided in the source .

Application in the Synthesis of 2-Methylcyclohexyl Acetate

  • Scientific Field: Chemistry
  • Summary of the Application: 2-Methylcyclohexyl acetate is a chemical compound that can be synthesized from Cyclohexylmethyl acetate. It has a molecular weight of 156.2221 .
  • Methods of Application or Experimental Procedures: The specific methods of synthesis are not provided in the sources .
  • Results or Outcomes: The result of the synthesis is 2-Methylcyclohexyl acetate .

Application in the Construction of N-Heterocycles

  • Scientific Field: Organic Synthesis
  • Summary of the Application: O-Acyl oximes, which can be derived from Cyclohexylmethyl acetate, are versatile building blocks widely applied in organic synthesis, especially for N-heterocycle construction under transition metal catalysis .
  • Methods of Application or Experimental Procedures: The process involves the use of O-Acyl oximes in aza-Heck cyclization for the preparation of functionalized pyrrolines .
  • Results or Outcomes: The result of the process is the construction of N-heterocycles .

Application in the Synthesis of Isopropyl Methyl Cyclohexyl Acetate

  • Scientific Field: Chemistry
  • Summary of the Application: Isopropyl Methyl Cyclohexyl Acetate is a chemical compound that can be synthesized from Cyclohexylmethyl acetate .
  • Methods of Application or Experimental Procedures: The specific methods of synthesis are not provided in the source .
  • Results or Outcomes: The result of the synthesis is Isopropyl Methyl Cyclohexyl Acetate .

Safety And Hazards

Cyclohexylmethyl Acetate may cause serious eye irritation and respiratory irritation . It is harmful to aquatic life with long-lasting effects . It is classified as a flammable liquid .

Future Directions

While specific future directions for Cyclohexylmethyl Acetate are not mentioned in the search results, there is ongoing research on the selective synthesis of cyclohexanol intermediates from lignin-based phenolics and diaryl ethers using hydrogen over supported metal catalysts . This suggests potential future directions in the utilization of Cyclohexylmethyl Acetate in similar processes.

properties

IUPAC Name

cyclohexylmethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-8(10)11-7-9-5-3-2-4-6-9/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKHUBNHBYCRNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70239547
Record name Cyclohexylmethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexylmethyl acetate

CAS RN

937-55-3
Record name Cyclohexylmethyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexylmethyl acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55890
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexylmethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOHEXYLMETHYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PX9ED89MP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2017 - fragrancematerialsafetyresource …
… There are no studies assessing the clastogenicity of .a.-methylcyclohexylmethyl acetate. The clastogenicity of read across material 1-cyclohexylethyl butyrate (CAS # 63449-88-7; see …
DE Van Sickle - The Journal of Organic Chemistry, 1972 - ACS Publications
traros-1, 4-Cyclohexylenedimethylene diacetate (CHDMDA) was reacted with oxygen in the temperature range 100-120. The data obtainedfrom this investigation indicate thatCHDMDA …
Number of citations: 7 pubs.acs.org
A Onopchenko, JGD Schulz - The Journal of Organic Chemistry, 1975 - ACS Publications
… The oxidation of cyclohexane with cobaltic acetate,prepared by either of the two methods, afforded three major products in the neutral fraction: cyclohexylmethyl acetate, cyclohexyl …
Number of citations: 38 pubs.acs.org
RL Metcalf, ER Metcalf… - Proceedings of the …, 1986 - National Acad Sciences
… Thienylmethyl acetate was nearly as attractive as benzyl acetate to both species, but cyclohexylmethyl acetate was completely unattractive, emphasizingthe role of the planar aromatic …
Number of citations: 21 www.pnas.org
NA Espinosa‐Jalapa, A Nerush… - … A European Journal, 2017 - Wiley Online Library
… Cyclohexylmethyl acetate gave 99 % yield of cyclohexylmethanol (Table 2 entry 3), and no transesterification products were observed. Hydrogenation of the secondary aliphatic ester …
Y Kon, S Tanaka, T Nakashima, K Sato… - Journal of the …, 2014 - Wiley Online Library
… Isolated 4-(hydroxymethyl)cyclohexylmethyl acetate was identified by 1H NMR, 13C NMR, and elemental analyses. 4-(Hydroxymethyl)cyclohexylmethyl acetate (1 : 4 mixture of cis/trans …
Number of citations: 2 onlinelibrary.wiley.com
A MacLachlan - The Journal of Organic Chemistry, 1964 - ACS Publications
Results Benzyl acetate converts with a variable efficiency to acetic acid, as shown in Table I and Fig. 1 and 2. Sol-vents have a strong effect, and, for benzyl acetate, ethanol yields an …
Number of citations: 6 pubs.acs.org
AF Barrero, EJ Alvarez-Manzaneda, R Chahboun… - Tetrahedron, 2000 - Elsevier
… (2′,2′-Dimethyl-3′-tetrahydropyranyloxy-6′-methylene)cyclohexylmethyl acetate (26). To a solution of 25 (0.38 g, 1.77 mmol) in dry CH 2 Cl 2 (10 ml) was added a solution of …
Number of citations: 24 www.sciencedirect.com
DH Froemsdorf, CH Collins… - Journal of the …, 1959 - ACS Publications
… 2-Butyl acetate, 3-methyl-2-butyl acetate, 3-methyl-lbutyl acetate, 4-methyl-2-pentyl acetate, 2-methyl-3-hexyl acetate and cyclohexylmethyl acetate were …
Number of citations: 61 pubs.acs.org
WP Jencks, P Greenzaid - Biochemistry, 1971 - ACS Publications
… Cyclohexylmethyl acetate was prepared from refluxing alcohol and acetic anhydride in the presence of a trace of sulfuric acid, washed, dried, and distilled (bp 108 (40 mm)). …
Number of citations: 137 pubs.acs.org

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